

Application Notes and Protocols for Recoflavone Target Validation in Inflammatory Models

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Compound of Interest

Compound Name: Recoflavone

Cat. No.: B1679252

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Introduction

Recoflavone is a synthetic flavonoid derivative that has demonstrated significant potential as an anti-inflammatory agent.[1] Belonging to the broader class of flavonoids, which are known for their antioxidant and anti-inflammatory properties, **Recoflavone** has been specifically designed to enhance these therapeutic effects.[1] Preclinical studies and early-phase clinical trials have shown promising results for its use in treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1]

The primary mechanism of action for **Recoflavone** involves the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By blocking COX enzymes, **Recoflavone** effectively reduces prostaglandin production, thereby mitigating inflammatory responses.[1]

Furthermore, **Recoflavone** modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. **Recoflavone's** inhibitory effect on NF-κB further contributes to its potent anti-inflammatory profile.[1] The multifaceted mechanism of **Recoflavone**, targeting both the COX and NF-κB

pathways, makes it a compelling candidate for further investigation and development as a novel anti-inflammatory therapeutic.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Recoflavone** in various inflammatory models. Note: As specific quantitative data for **Recoflavone** is not publicly available, representative data from studies on other flavonoids with similar mechanisms of action are provided for illustrative purposes. These should be replaced with compound-specific data as it becomes available.

Table 1: In Vitro Enzyme Inhibition

Target	Assay Type	IC50 (μM) [Recoflavone]	IC50 (μM) [Celecoxib - Control]
COX-1	Enzyme Inhibition Assay	Data not available	~7.6
COX-2	Enzyme Inhibition Assay	Data not available	~0.04 ^[2]

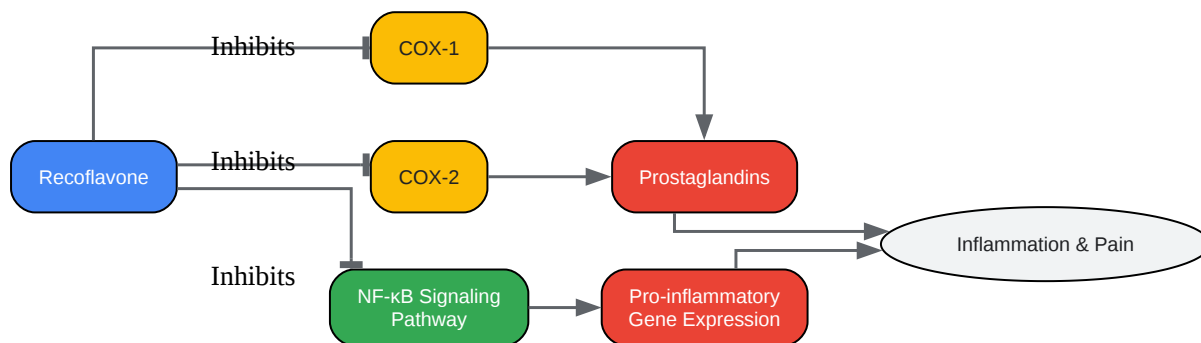
Table 2: In Vitro Cellular Anti-Inflammatory Activity

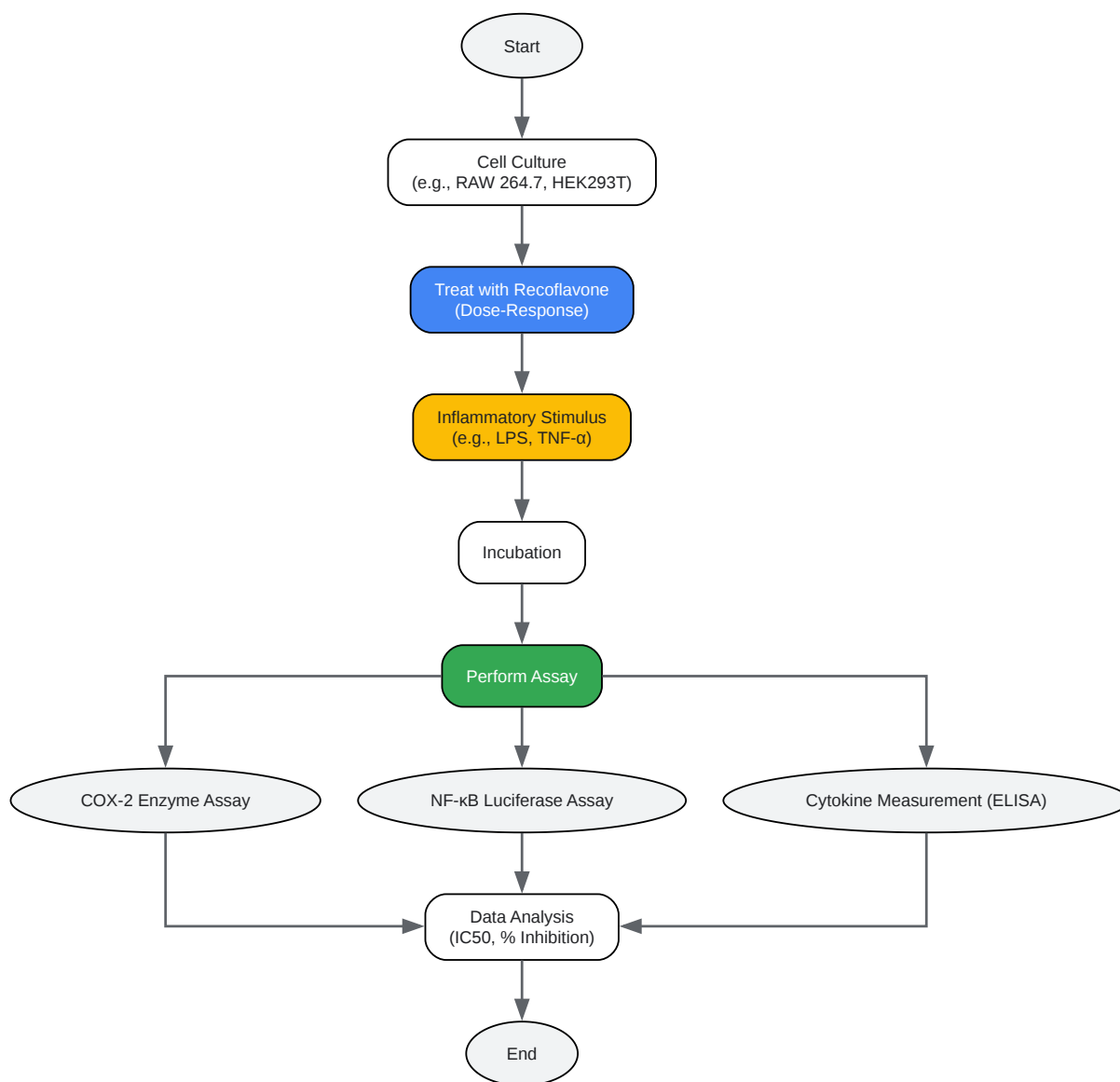
Cell Line	Inflammatory Stimulus	Parameter Measured	Inhibition [%] at [Concentration]
RAW 264.7 Macrophages	LPS (1 μg/mL)	Nitric Oxide (NO) Production	Data not available
RAW 264.7 Macrophages	LPS (1 μg/mL)	TNF-α Production	Data not available
RAW 264.7 Macrophages	LPS (1 μg/mL)	IL-6 Production	Data not available
HEK293T	TNF-α (10 ng/mL)	NF-κB Luciferase Activity	Data not available

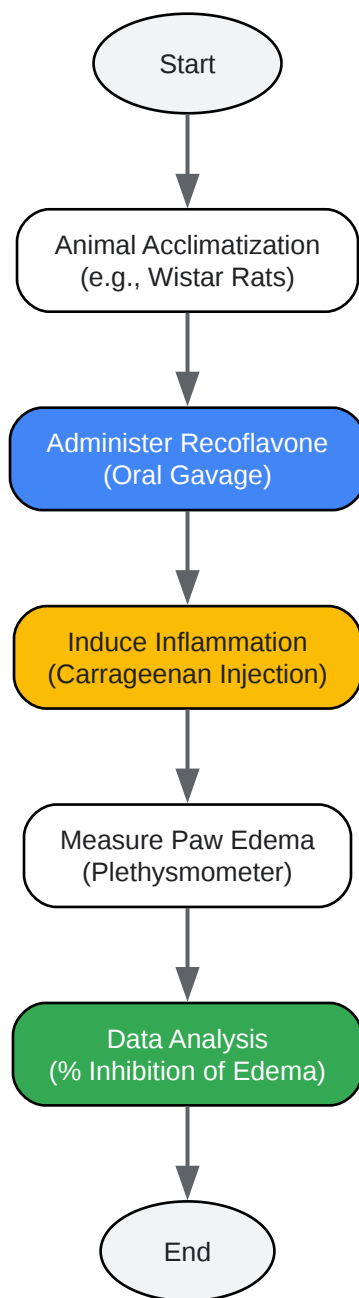
Table 3: In Vivo Anti-Inflammatory Activity

Animal Model	Parameter Measured	Treatment Group	% Inhibition of Edema
Carrageenan-Induced Rat Paw Edema	Paw Volume	Recoflavone (mg/kg)	Data not available
Carrageenan-Induced Rat Paw Edema	Paw Volume	Indomethacin (10 mg/kg)	~50-60%

Signaling Pathways and Experimental Workflows







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References

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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